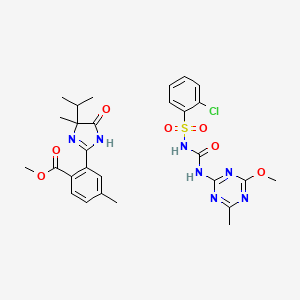
Chlorsulfuron-Imazamethabenz mixt.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorsulfuron-Imazamethabenz mixture is a combination of two herbicides, chlorsulfuron and imazamethabenz, used primarily for controlling broad-leaved weeds and grasses in various crops. Chlorsulfuron is a sulfonylurea herbicide, while imazamethabenz is an imidazolinone herbicide. Both compounds inhibit specific enzymes in plants, leading to their selective action against weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorsulfuron: Chlorsulfuron is synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methoxy-6-methyl-1,3,5-triazine-2-amine, followed by sulfonation with chlorosulfonic acid.
Imazamethabenz: Imazamethabenz is synthesized by reacting 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of these herbicides involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both chlorsulfuron and imazamethabenz can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Chlorsulfuron: Hydroxylated and demethylated derivatives.
Imazamethabenz: Hydroxylated and carboxylated derivatives.
Applications De Recherche Scientifique
Chlorsulfuron-Imazamethabenz mixture has several applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Used in agricultural research to develop new herbicide formulations and improve crop protection strategies.
Mécanisme D'action
Chlorsulfuron inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. Imazamethabenz inhibits acetohydroxyacid synthase (AHAS), another enzyme involved in amino acid synthesis. Both enzymes are essential for plant growth, and their inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribenuron-methyl: Another sulfonylurea herbicide with a similar mode of action to chlorsulfuron.
Imazapyr: An imidazolinone herbicide similar to imazamethabenz, also inhibiting AHAS.
Uniqueness
The combination of chlorsulfuron and imazamethabenz provides a broader spectrum of weed control compared to using either compound alone. This mixture targets multiple pathways in weeds, reducing the likelihood of resistance development and enhancing overall efficacy.
Propriétés
Numéro CAS |
110586-87-3 |
|---|---|
Formule moléculaire |
C28H32ClN7O7S |
Poids moléculaire |
646.1 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C12H12ClN5O4S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h6-9H,1-5H3,(H,17,18,20);3-6H,1-2H3,(H2,14,15,16,17,18,19) |
Clé InChI |
ZISXHLDDEVBCCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
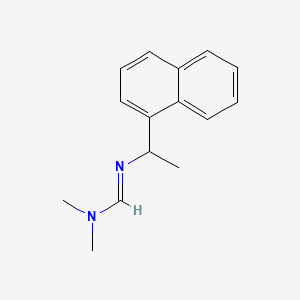
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
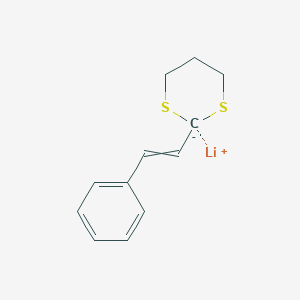
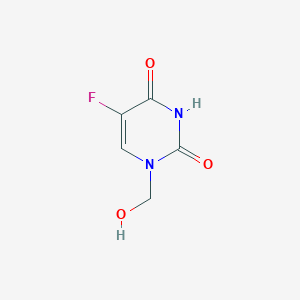
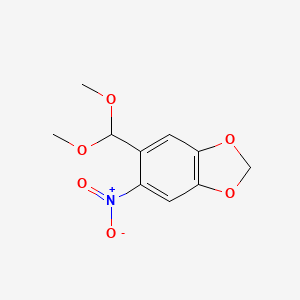
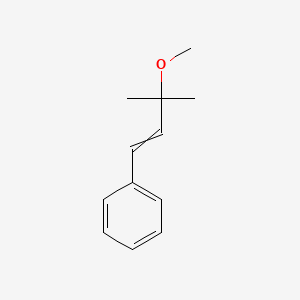
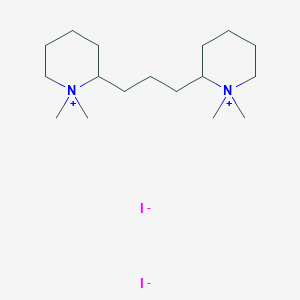
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

